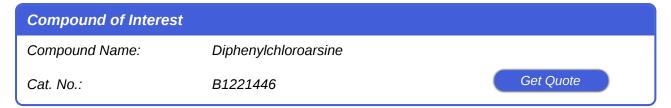


Comparative Analysis of Diphenylchloroarsine and Adamsite as Riot Control Agents

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of **Diphenylchloroarsine** (DA) and Adamsite (DM), two organoarsenic compounds historically classified as vomiting agents or sternutators for riot control purposes. Due to their toxicity profiles, both are now considered obsolete for this application and have been largely replaced by less toxic alternatives.[1][2] This document is intended for academic and research purposes only, focusing on the chemical properties, toxicological data, and underlying mechanisms of action based on available scientific literature.

Chemical and Physical Properties

Diphenylchloroarsine and Adamsite are crystalline solids at room temperature.[3][4] DA is described as a colorless solid when pure, but technical grades often appear as a dark-brown liquid.[3][5] DM presents as yellow to dark green crystals.[4] Both have low vapor pressure and are sparingly soluble in water but more soluble in organic solvents.[4][6]

Table 1: Chemical and Physical Properties of **Diphenylchloroarsine** and Adamsite



Property	Diphenylchloroarsine (DA)	Adamsite (DM)
Chemical Formula	C12H10AsCI[3]	C ₁₂ H ₉ AsCIN[7]
IUPAC Name	Chloro(diphenyl)arsane[3]	10-Chloro-5,10- dihydrophenarsazine[4]
Molar Mass	264.58 g/mol [3]	277.58 g/mol [8]
Appearance	Colorless crystalline solid or dark-brown liquid[3]	Yellow-green crystalline solid[4]
Melting Point	38-44 °C[6]	195 °C[4]
Boiling Point	337 °C[6]	410 °C (decomposes)[7]
Water Solubility	0.064 g/dm³ (poor)[6]	Nearly insoluble[4]
Vapor Pressure	0.06 Pa at 20 °C[6]	Very low[4]

Toxicological Profile and Performance

Both DA and DM are potent irritants, primarily affecting the upper respiratory tract.[9][10] Their effects are characterized by a delayed onset compared to modern riot control agents, but the duration of symptoms is significantly longer, often lasting for hours.[4]

Table 2: Toxicological and Performance Comparison



Parameter	Diphenylchloroarsine (DA)	Adamsite (DM)
Agent Type	Vomiting agent, Sternutator (sneeze gas)[1][6]	Vomiting agent, Sternutator (sneeze gas)[1][7]
Primary Effects	Sneezing, coughing, headache, salivation, vomiting, chest pain[6][11]	Irritation of eyes, lungs, and mucous membranes, headache, nausea, persistent vomiting[4][10]
Onset of Symptoms	Delayed[9]	5-10 minutes[4]
Duration of Effects	Can persist for hours[12]	Up to 12 hours or more[4][10]
Incapacitating Concentration (ICt50)	12 mg·min/m³[13]	22–150 mg·min/m³[13]
Lethal Concentration (LCt₅o)	~1,650 mg·min/m³ (estimated for humans)[9]	11,000 mg·min/m³[14]
Dermal Effects	Skin irritation, burning, and itching[12]	Redness, irritation, and potential for blistering at high concentrations[7]

Mechanism of Action

The toxicity of **Diphenylchloroarsine** and Adamsite is attributed to their nature as trivalent organoarsenic compounds. While specific signaling pathway studies for DA and DM are limited, the general mechanism for trivalent arsenicals involves the disruption of cellular respiration and the induction of oxidative stress.[1]

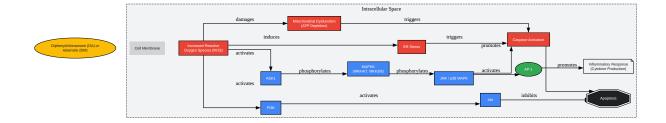
Trivalent arsenicals readily react with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of critical cellular processes.[1] A key mechanism is the inhibition of pyruvate dehydrogenase, which disrupts the citric acid cycle and uncouples oxidative phosphorylation, thereby interfering with ATP production.[8]

The resulting oxidative stress can trigger a cascade of cellular signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These pathways are central to regulating inflammation, cell proliferation, and apoptosis.[12][15] The



activation of stress-responsive pathways like JNK and p38 MAPK can lead to inflammatory responses and programmed cell death (apoptosis).[12] Phenylarsine oxide, a related trivalent arsenical, has been shown to induce apoptosis through ROS-mediated mitochondrial and endoplasmic reticulum stress-dependent signaling.

Below is a generalized diagram of a plausible signaling pathway affected by trivalent arsenicals, leading to inflammation and apoptosis.



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Generalized signaling pathway for trivalent arsenicals.

Experimental Protocols

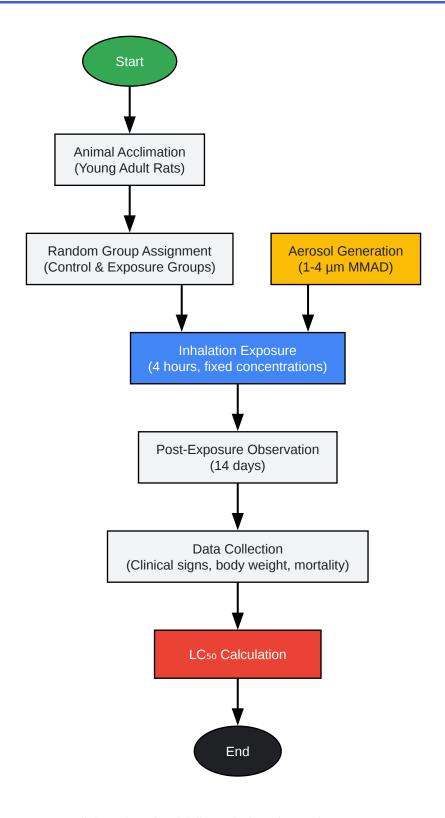
The evaluation of riot control agents like **Diphenylchloroarsine** and Adamsite involves a series of standardized toxicological tests to determine their effects via different routes of exposure. The following are summaries of key experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines.



Acute Inhalation Toxicity (Based on OECD Test Guideline 436)

- Objective: To determine the acute toxicity of a substance following inhalation exposure.
- Methodology:
 - Test Animals: Typically, young adult rats are used. Animals are randomly assigned to control and exposure groups.
 - Exposure Chamber: A nose-only or whole-body inhalation chamber is used to expose the animals to the test substance. The chamber is designed to provide a uniform and stable concentration of the aerosolized agent.
 - \circ Atmosphere Generation: The solid agent is dispersed as a fine aerosol with a mass median aerodynamic diameter (MMAD) between 1 and 4 μ m to ensure deposition in the relevant regions of the respiratory tract.
 - Concentration and Duration: Animals are exposed to a series of fixed concentrations for a defined period, typically 4 hours.
 - Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic and central nervous system effects, and behavioral changes. Body weight is recorded periodically.
 - Endpoint: The primary endpoint is mortality, which is used to determine the LC₅₀ (median lethal concentration).





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Workflow for acute inhalation toxicity testing.



Acute Dermal Toxicity (Based on OECD Test Guideline 402)

- Objective: To assess the potential short-term hazards of a substance upon dermal contact.
- · Methodology:
 - Test Animals: Albino rabbits or rats are typically used. A small area of the animal's back is clipped free of fur.
 - Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The application site is covered with a porous gauze dressing.
 - Exposure: The substance is held in contact with the skin for a 24-hour period.
 - Observations: After 24 hours, the dressing is removed, and the skin is cleaned. Animals
 are observed for signs of toxicity and skin reactions (erythema, edema) for at least 14
 days. Body weights are recorded.
 - Endpoint: The primary endpoint is mortality, used to calculate the LD₅₀ (median lethal dose). Skin irritation is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

- Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.
- Methodology:
 - Test Animals: Albino rabbits are used.
 - Application: A single dose of the test substance (typically 0.1 mL for liquids or a small amount of solid) is applied to the conjunctival sac of one eye. The other eye serves as a control.
 - Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris, and conjunctiva (redness,



swelling, discharge).

- Scoring: The severity of the ocular lesions is scored using a standardized system.
- Endpoint: The test determines if the substance is an irritant or corrosive to the eyes and the reversibility of the effects.

Conclusion

Diphenylchloroarsine and Adamsite are highly toxic organoarsenic compounds that function as potent sternutators and vomiting agents. While they were developed for riot control, their delayed onset of action, prolonged and severe effects, and significant toxicity make them unsuitable for this purpose by modern standards. Adamsite appears to have a higher LCt50, suggesting lower acute inhalation lethality compared to **Diphenylchloroarsine**, but both pose serious health risks. Their mechanism of action is rooted in the disruption of fundamental cellular processes through the inhibition of sulfhydryl-containing enzymes and the induction of oxidative stress, which in turn can activate signaling pathways leading to inflammation and cell death. The experimental protocols outlined provide a framework for the toxicological evaluation of such agents, ensuring a comprehensive assessment of their potential hazards.

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